molecular formula C10H8N2O3 B1414476 4-Hydroxy-6-methylquinazoline-8-carboxylic acid CAS No. 1269421-64-8

4-Hydroxy-6-methylquinazoline-8-carboxylic acid

Cat. No. B1414476
M. Wt: 204.18 g/mol
InChI Key: NUPNSFDWUSHPCD-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylquinazoline-8-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 . It is a complex organic compound that contains several functional groups, including a carboxylic acid (aromatic), an amidine derivative, a secondary amine (aromatic), and a hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6-methylquinazoline-8-carboxylic acid is characterized by a total of 24 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, and 6 aromatic bonds. It also contains 2 six-membered rings and 1 ten-membered ring . The molecule consists of 23 atoms: 8 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Scientific Research Applications

Photolabile Protecting Group

4-Hydroxy-6-methylquinazoline-8-carboxylic acid derivatives are used as photolabile protecting groups in biochemical studies. For example, 8-bromo-7-hydroxyquinoline (BHQ), a similar compound, has been synthesized and utilized due to its high photon efficiency and sensitivity to multiphoton-induced photolysis. This makes it particularly useful in vivo for caging biological messengers (Fedoryak & Dore, 2002).

Organic Chemistry and Drug Synthesis

In organic chemistry, quinazoline derivatives like 4-Hydroxy-6-methylquinazoline-8-carboxylic acid are used for various synthetic processes. For instance, they are used in the synthesis of antihypoxic substances, showing potential as biologically active compounds with antioxidant properties (Ukrainets, Mospanova, & Davidenko, 2014). Additionally, quinazoline compounds are used in synthesizing opioid peptides, demonstrating potential in understanding and developing opioid ligands (Sperlinga et al., 2005).

Mass Spectrometry and Structural Analysis

In mass spectrometry, substituted isoquinolines, similar to 4-Hydroxy-6-methylquinazoline-8-carboxylic acid, have been studied for their unique gas-phase reactions, contributing to the understanding of collision-induced dissociation processes. This research aids in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Safety And Hazards

Specific safety and hazard information for 4-Hydroxy-6-methylquinazoline-8-carboxylic acid is not provided in the search results. For detailed safety information, it is recommended to refer to the compound’s Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

6-methyl-4-oxo-3H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPNSFDWUSHPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206147
Record name 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-methylquinazoline-8-carboxylic acid

CAS RN

1269421-64-8
Record name 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269421-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-methyl-4-oxo-8-quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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